molecular formula C25H22ClFN2O2S2 B12023814 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12023814
M. Wt: 501.0 g/mol
InChI Key: MQOHWLMRDZTZJP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of the benzothieno[2,3-d]pyrimidine core. This core is then functionalized with the appropriate substituents through a series of reactions, including nucleophilic substitution and thiolation . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H22ClFN2O2S2

Molecular Weight

501.0 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H22ClFN2O2S2/c1-2-31-16-12-10-15(11-13-16)29-24(30)22-17-6-3-4-9-21(17)33-23(22)28-25(29)32-14-18-19(26)7-5-8-20(18)27/h5,7-8,10-13H,2-4,6,9,14H2,1H3

InChI Key

MQOHWLMRDZTZJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4Cl)F)SC5=C3CCCC5

Origin of Product

United States

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